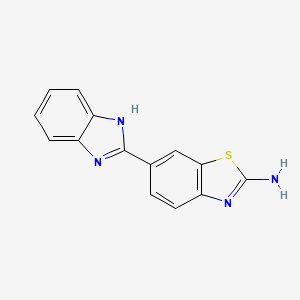

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and benzothiazole. These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds . The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . One common method includes the reaction of o-phenylenediamine with 2-aminobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures (140-220°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is C14H10N4S, which features a unique structural arrangement conducive to various biological activities. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant activity against various strains of bacteria, including Mycobacterium tuberculosis.

Case Study: Mycobacterium tuberculosis Inhibition

A study identified novel inhibitors based on the benzothiazole scaffold through high-throughput screening against M. tuberculosis. The compound demonstrated bactericidal activity with a minimal inhibitory concentration (MIC) of approximately 7.9 μM against a specific strain of M. tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| A | M. tuberculosis | 7.9 | >100 |

| B | Gram-positive bacteria | 34 | <75 |

| C | Gram-negative bacteria | 29 | >100 |

Anticancer Potential

The compound also shows promise in anticancer research. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Cell Line Studies

In vitro studies on HepG2 liver cancer cells revealed that modifications to the benzothiazole structure enhanced cytotoxicity while maintaining selectivity against non-cancerous cells .

Table 2: Anticancer Activity of Modified Benzothiazoles

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| D | HepG2 | 40 | Apoptosis induction |

| E | MCF7 (Breast) | 25 | Cell cycle arrest |

| F | A549 (Lung) | 30 | Inhibition of proliferation |

Drug Development and Optimization

The structural characteristics of this compound make it an excellent candidate for further drug development. The compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and reduced toxicity.

Case Study: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzothiazole derivatives identified key substituents that enhance biological activity while minimizing side effects. For instance, adding halogen groups at specific positions on the benzothiazole ring significantly improved potency against bacterial strains .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Observations |

|---|---|---|

| Halogen substitution | Increased potency | Enhanced binding affinity |

| Methylation | Reduced cytotoxicity | Maintained antimicrobial activity |

| Hydroxyl group | Variable effect | Dependent on position |

Wirkmechanismus

The mechanism of action of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine involves its interaction with various molecular targets, including enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole: Known for its antimicrobial and antiviral activities.

Benzothiazole: Exhibits anticancer and antimicrobial properties.

Thienopyrimidine: Another heterocyclic compound with significant biological activities.

Uniqueness

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is unique due to its combined structural features of benzimidazole and benzothiazole, which allow it to interact with a broader range of biological targets compared to its individual components . This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound in drug discovery and development .

Biologische Aktivität

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound notable for its complex structure, which integrates benzoimidazole and benzothiazole moieties. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial research.

The molecular formula of this compound is C14H10N4S, with a molecular weight of 266.32 g/mol. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and potential for further functionalization.

Biological Activities

Research has demonstrated that this compound possesses several key biological activities:

Antitumor Activity

The compound has shown promising antitumor effects in various studies. For instance, it was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 0.85μM to 6.75μM depending on the cell line and assay format used (2D vs. 3D) .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |

| HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |

| NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various bacterial strains, comparable to standard antibiotics. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Notable Activity |

|---|---|

| Benzothiazole derivatives | Antimicrobial |

| Benzimidazole derivatives | Antiparasitic |

| 5-(Benzo[d]thiazol-2-yl)-6-(arylpyrimidine) | Exhibits unique pharmacological profiles |

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD). The compound binds to TrmD, inhibiting its function and subsequently disrupting protein synthesis in bacteria, which leads to a halt in bacterial growth and reproduction .

Case Studies

A study focusing on the structural activity relationship (SAR) of similar compounds highlighted that modifications in the benzothiazole or benzimidazole moieties significantly affect biological activity . For example, compounds lacking specific substituents exhibited reduced efficacy against viral infections like Hepatitis B virus (HBV), suggesting that structural integrity is crucial for maintaining biological potency .

Eigenschaften

IUPAC Name |

6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOUMOAEKUEVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.